Chiral Auxiliary Superiority: Phenylglycinol Outperforms Evans and Pseudoephedrine Auxiliaries in Epoxidation and Aziridination Stereoselectivity
In a systematic head-to-head evaluation of chiral auxiliaries for the asymmetric synthesis of glycidic amides and aziridines via ammonium ylides, phenylglycinol-derived auxiliaries demonstrated superior stereoselectivity compared to both Evans oxazolidinone and pseudoephedrine-based auxiliaries [1]. This superiority was consistently observed across both epoxidation and aziridination reaction manifolds, establishing phenylglycinol as the preferred auxiliary scaffold for these transformations [1].
| Evidence Dimension | Stereoselectivity in epoxidation and aziridination reactions |
|---|---|
| Target Compound Data | Good to excellent stereoselectivities |
| Comparator Or Baseline | Evans oxazolidinone auxiliaries and pseudoephedrine-based auxiliaries |
| Quantified Difference | Superior stereoselectivity (qualitative ranking; no numerical values reported in the primary source) |
| Conditions | Asymmetric synthesis of three-membered heterocycles using carbonyl-stabilised ammonium ylides |
Why This Matters
This head-to-head comparative data provides procurement justification for selecting (S)-(+)-2-phenylglycinol over established Evans or pseudoephedrine auxiliaries when maximum stereochemical control is required for epoxide or aziridine synthesis.
- [1] Pichler, M., Novacek, J., Robiette, R., Poscher, V., Himmelsbach, M., Monkowius, U., Müller, N., Waser, M. Asymmetric syntheses of three-membered heterocycles using chiral amide-based ammonium ylides. Org. Biomol. Chem. 2015, 13, 2092-2099. View Source
